Cas no 1806670-92-7 (Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate)

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate is a fluorinated aromatic ester with a reactive ketone functionality and a trifluoromethylthio substituent. Its structure combines a benzoate core with a 2-oxopropyl group at the para position and a highly electron-withdrawing SCF₃ group at the meta position, enhancing its utility in organic synthesis. The trifluoromethylthio moiety imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The ethyl ester group offers synthetic flexibility for further derivatization. This compound is particularly useful as an intermediate in the development of bioactive molecules, leveraging its trifluoromethylthio group for enhanced binding interactions and reactivity.
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate structure
1806670-92-7 structure
Product name:Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
CAS No:1806670-92-7
MF:C13H13F3O3S
MW:306.300733327866
CID:4959719

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
    • Inchi: 1S/C13H13F3O3S/c1-3-19-12(18)10-5-4-9(6-8(2)17)11(7-10)20-13(14,15)16/h4-5,7H,3,6H2,1-2H3
    • InChI Key: YHTBJHXDLKLLSP-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C(=O)OCC)C=CC=1CC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 357
  • Topological Polar Surface Area: 68.7
  • XLogP3: 3.5

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002823-1g
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
1806670-92-7 97%
1g
1,549.60 USD 2021-06-21
Alichem
A015002823-500mg
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
1806670-92-7 97%
500mg
815.00 USD 2021-06-21
Alichem
A015002823-250mg
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
1806670-92-7 97%
250mg
504.00 USD 2021-06-21

Additional information on Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate: A Comprehensive Overview

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate, with the CAS number 1806670-92-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. The molecule consists of a benzoate backbone with substituents that introduce functional groups capable of influencing its chemical reactivity and physical properties.

The benzoate moiety serves as the central framework, with two key substituents: a 2-oxopropyl group at the 4-position and a trifluoromethylthio group at the 3-position. These substituents not only enhance the compound's stability but also impart unique electronic and steric effects. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of molecules, making this compound a promising candidate for bioactive agents.

Recent research has focused on the synthesis and characterization of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate. Scientists have explored various synthetic pathways to optimize its production, including nucleophilic aromatic substitution and coupling reactions. The use of transition metal catalysts has been particularly effective in achieving high yields and purity levels. These advancements underscore the compound's versatility and scalability for industrial applications.

The trifluoromethylthio group is known for its electron-withdrawing effects, which can influence the reactivity of the benzoate ring. This property has been leveraged in studies examining the compound's role in inhibiting enzyme activity, a critical aspect in drug discovery. Additionally, the 2-oxopropyl group introduces a ketone functionality, which can participate in various chemical transformations, such as condensation reactions or enolate formation.

From an environmental perspective, understanding the degradation pathways of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate is crucial for assessing its ecological impact. Recent investigations have revealed that under aerobic conditions, the compound undergoes hydrolysis to form more stable byproducts. This information is vital for ensuring sustainable practices in its production and application.

In terms of applications, Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate has shown potential in agrochemicals as a herbicide or fungicide due to its ability to inhibit key enzymatic processes in plants and pathogens. Its stability under varying environmental conditions makes it a viable option for field applications. Furthermore, researchers are exploring its use in polymer chemistry as a building block for advanced materials with tailored properties.

The synthesis of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate involves multiple steps requiring precise control over reaction conditions. The initial step typically involves the preparation of intermediates with reactive groups that can be further functionalized. For instance, introducing the trifluoromethylthio group often requires sulfur-based reagents under specific temperature and solvent conditions to ensure selectivity.

One notable advancement in this area is the development of green chemistry approaches to synthesize this compound. By utilizing biodegradable solvents and minimizing waste generation, researchers have demonstrated a commitment to sustainable practices. These methods not only reduce environmental impact but also lower production costs, making the compound more accessible for various applications.

Structural elucidation plays a critical role in understanding Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into its molecular geometry and conformational flexibility. These studies are essential for predicting how the compound will interact with biological systems or other chemical entities.

Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new potentials for Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development. As research continues to uncover its full spectrum of applications, this compound is poised to make significant contributions to multiple scientific domains.

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